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For Researchers, Scientists, and Drug Development Professionals

Introduction
Ulevostinag (also known as MK-1454) is a potent synthetic cyclic dinucleotide agonist of the

Stimulator of Interferon Genes (STING) pathway. Activation of STING in immune cells within

the tumor microenvironment leads to the production of type I interferons (IFN-I) and other pro-

inflammatory cytokines, which in turn stimulates an anti-tumor immune response. Preclinical

studies have demonstrated that the combination of a STING agonist with an anti-PD-1 inhibitor

can result in greater tumor shrinkage compared to either agent alone.[1] This document

provides detailed application notes and protocols for the combination therapy of Ulevostinag
(isomer 2) with an anti-PD-1 antibody, based on preclinical and clinical findings.

Mechanism of Action: Ulevostinag and Anti-PD-1
Synergy
Ulevostinag activates the STING pathway, leading to T-cell priming and activation against

tumor antigens. Anti-PD-1 antibodies block the interaction between PD-1 on T-cells and its

ligand PD-L1 on tumor cells, thereby preventing T-cell exhaustion and restoring their anti-tumor

activity. The combination of these two agents results in a synergistic anti-tumor effect by both

initiating a new T-cell response and reinvigorating existing suppressed T-cells.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15136830?utm_src=pdf-interest
https://aacrjournals.org/clincancerres/article/31/16/3400/763979/Phase-I-and-II-Clinical-Studies-of-the-STING
https://www.benchchem.com/product/b15136830?utm_src=pdf-body
https://www.benchchem.com/product/b15136830?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136830?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tumor Microenvironment

Tumor Cell

T-Cell

PD-L1 Mediated Inhibition

Dendritic Cell
Antigen Presentation & T-Cell Priming

Tumor Cell Killing

Ulevostinag STING Activation

Anti-PD-1 Blocks PD-1/PD-L1 Interaction

Click to download full resolution via product page

Caption: Synergistic mechanism of Ulevostinag and anti-PD-1.

Data Presentation
Preclinical Efficacy
Preclinical studies in syngeneic mouse models have demonstrated the enhanced anti-tumor

activity of Ulevostinag in combination with anti-PD-1 therapy.

Model Treatment Group
Tumor Growth

Inhibition (%)

Complete Response

Rate (%)

MC38 Colon

Adenocarcinoma
Ulevostinag 40% 10%

Anti-PD-1 35% 10%

Ulevostinag + Anti-

PD-1
85% 70%

B16F10 Melanoma Ulevostinag 20% 0%

Anti-PD-1 15% 0%

Ulevostinag + Anti-

PD-1
60% 20%
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Note: The data presented in this table is illustrative and compiled from representative

preclinical studies of STING agonists with anti-PD-1 therapy. Specific results for Ulevostinag

may vary.

Clinical Efficacy (Phase II Study NCT04220866)[2]
A randomized phase II study evaluated the combination of intratumoral Ulevostinag (540 µg)

with intravenous Pembrolizumab (200 mg every 3 weeks) versus Pembrolizumab monotherapy

in patients with untreated metastatic or unresectable, recurrent head and neck squamous cell

carcinoma (HNSCC).

Treatment Group Number of Patients
Complete or Partial

Response
Response Rate (%)

Ulevostinag +

Pembrolizumab
8 4 50%

Pembrolizumab

Monotherapy
10 1 10%

Clinical Safety (Phase I Study NCT03010176)[2]
The most common treatment-related adverse events (AEs) in the Phase I study of Ulevostinag

(with or without Pembrolizumab) are summarized below.

Adverse Event Any Grade (%) Grade 3-4 (%)

Pyrexia 70% 5%

Fatigue 45% 8%

Nausea 38% 3%

Chills 35% 2%

Injection site pain 30% 1%
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Preclinical In Vivo Combination Therapy Protocol
This protocol describes a general workflow for evaluating the efficacy of Ulevostinag and anti-

PD-1 combination therapy in a syngeneic mouse tumor model.
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Immunological Analysis
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Caption: Preclinical experimental workflow.

Materials:

Syngeneic mouse strain (e.g., C57BL/6)

Tumor cell line (e.g., MC38, B16F10)
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Ulevostinag (isomer 2)

Anti-mouse PD-1 antibody

Phosphate-buffered saline (PBS)

Cell culture medium (e.g., DMEM)

Syringes and needles

Calipers

Procedure:

Cell Culture: Culture tumor cells in appropriate medium to 80-90% confluency.

Tumor Inoculation: Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of PBS into the flank

of each mouse.

Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor

volume can be calculated using the formula: (Length x Width^2) / 2.

Randomization: When tumors reach an average volume of 50-100 mm^3, randomize mice

into treatment groups.

Treatment Administration:

Ulevostinag: Administer intratumorally at the desired dose (e.g., 5-20 µg in 50 µL PBS) on

specified days (e.g., days 7, 10, and 13 post-inoculation).

Anti-PD-1: Administer intraperitoneally at the desired dose (e.g., 200 µg in 100 µL PBS) on

specified days (e.g., days 7, 10, and 13 post-inoculation).

Efficacy Assessment: Continue monitoring tumor growth until tumors in the control group

reach the predetermined endpoint.

Immunological Analysis: At the end of the study, tumors and spleens can be harvested for

immunological analysis.
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Flow Cytometry Analysis of Tumor-Infiltrating
Lymphocytes (TILs)
Materials:

Tumor tissue

RPMI medium

Collagenase IV, Hyaluronidase, DNase I

Ficoll-Paque

Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4,

CD8, FoxP3, PD-1)

Flow cytometer

Procedure:

Tumor Digestion: Mince the tumor tissue and digest in RPMI containing collagenase IV,

hyaluronidase, and DNase I for 1 hour at 37°C.

Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a

single-cell suspension.

Lymphocyte Isolation: Isolate lymphocytes using Ficoll-Paque density gradient centrifugation.

Staining: Stain the cells with a cocktail of fluorescently conjugated antibodies for 30 minutes

at 4°C.

Data Acquisition: Acquire data on a flow cytometer.

Data Analysis: Analyze the data to quantify the populations of different immune cells within

the tumor.

Cytokine Analysis
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Materials:

Mouse serum or tumor homogenate supernatant

Multiplex cytokine assay kit (e.g., Luminex-based)

Plate reader

Procedure:

Sample Preparation: Collect blood via cardiac puncture and process to obtain serum, or

homogenize tumor tissue and collect the supernatant.

Assay: Perform the multiplex cytokine assay according to the manufacturer's instructions.

This typically involves incubating the sample with antibody-coupled beads, followed by

detection with a biotinylated antibody and streptavidin-phycoerythrin.

Data Acquisition: Read the plate on a compatible plate reader.

Data Analysis: Analyze the data to determine the concentrations of various cytokines (e.g.,

IFN-γ, IL-6, CXCL10).

Clinical Protocol Outline (Adapted from
NCT03010176 and NCT04220866)[2]
This is a simplified outline of the clinical protocol for the combination therapy. For complete

details, refer to the official clinical trial documentation.
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Patient Screening
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Intratumoral Ulevostinag
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Intravenous Pembrolizumab
(200 mg on Day 1)

Adverse Event Monitoring

Tumor Response Assessment
(e.g., RECIST 1.1 every 9 weeks)

Biomarker Analysis
(Blood & Tissue Samples)
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Caption: Clinical trial protocol outline.

Patient Population: Patients with advanced or metastatic solid tumors or lymphomas who have

progressed on standard therapies. For the Phase II study, patients with untreated metastatic or

unresectable, recurrent HNSCC were enrolled.

Treatment Regimen:

Ulevostinag: 540 µg administered intratumorally into a target lesion on Day 1 of each 3-week

cycle.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b15136830?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136830?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pembrolizumab: 200 mg administered as an intravenous infusion over 30 minutes on Day 1

of each 3-week cycle.

Assessments:

Safety: Monitored throughout the study for adverse events.

Efficacy: Tumor response assessed by imaging (e.g., CT or MRI) every 9 weeks, evaluated

using RECIST 1.1 criteria.

Pharmacokinetics and Pharmacodynamics: Blood samples collected to assess plasma

concentrations of Ulevostinag and to measure biomarkers of STING activation (e.g.,

CXCL10, IFN-γ, IL-6).

Conclusion
The combination of Ulevostinag and an anti-PD-1 antibody represents a promising

immunotherapeutic strategy for the treatment of various cancers. The provided protocols and

data offer a framework for researchers and drug development professionals to further

investigate and develop this combination therapy. Careful consideration of dosing, scheduling,

and patient selection will be crucial for optimizing the clinical benefit of this approach.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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